1,1,1-Trifluoro-2-methylpentan-3-one
CAS No.: 56734-78-2
Cat. No.: VC19607839
Molecular Formula: C6H9F3O
Molecular Weight: 154.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56734-78-2 |
---|---|
Molecular Formula | C6H9F3O |
Molecular Weight | 154.13 g/mol |
IUPAC Name | 1,1,1-trifluoro-2-methylpentan-3-one |
Standard InChI | InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |
Standard InChI Key | JPMBOWWQNJWILZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C(C)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 154.13 g/mol |
Boiling point | 80–90°C (estimated) |
Density | ~1.25 g/cm³ |
Refractive index () | ~1.35 |
Water solubility | <0.1 g/100 mL |
Synthesis Methods
Patent-Based Approaches
A patented method for synthesizing 1,1,1-trifluoroacetone involves reacting 4,4,4-trifluoroacetylacetic acid ethyl ester with organic acids (e.g., methylsulfonic acid) under anhydrous conditions . Although this protocol targets a simpler analog, it provides insights into scalable routes for fluorinated ketones. Key steps include:
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Ester Activation: The ethyl ester undergoes acid-catalyzed cleavage, releasing ethanol and generating a reactive acyl intermediate.
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Decarboxylation: The intermediate loses carbon dioxide, forming the trifluoromethyl ketone.
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Distillation: The product is isolated via fractional distillation under reduced pressure to achieve >99% purity .
Adapting this method for 1,1,1-trifluoro-2-methylpentan-3-one would require modifying the starting material to incorporate the methyl group at the second carbon. For example, using 4,4,4-trifluoro-2-methylacetylacetic acid ethyl ester could yield the desired product after analogous acid treatment.
Mechanistic Considerations
Applications in Chemical and Pharmaceutical Research
Intermediate in Organic Synthesis
The compound’s ketone and trifluoromethyl groups make it a versatile building block. For example:
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Nucleophilic Additions: The electron-deficient carbonyl reacts readily with Grignard reagents, enabling the synthesis of tertiary alcohols with fluorinated side chains.
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Heterocycle Formation: Cyclocondensation with hydrazines or hydroxylamines produces fluorinated pyrazoles or isoxazoles, which are prevalent in agrochemicals.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
Compound | Molecular Formula | Key Features |
---|---|---|
1,1,1-Trifluoro-2-methylpentan-3-one | Ketone with , methyl groups | |
1,1,1-Trifluoroacetone | Simpler analog, shorter chain | |
2-Trifluoromethylcyclohexanone | Cyclic structure, enhanced rigidity |
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